1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-
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Overview
Description
1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel- is a complex organic compound with a unique structure that includes a thienoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel- typically involves multiple steps. One common route includes the formation of the thienoimidazole core followed by the introduction of the pentanamide and bromopentyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques to maintain consistent quality and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: The bromopentyl group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Biotin-XX-tyramide: A similar compound with a thienoimidazole core, used in biochemical labeling.
Biotin-HPDP: Another related compound, utilized in biotinylation reactions.
Properties
Molecular Formula |
C15H26BrN3O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide |
InChI |
InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m1/s1 |
InChI Key |
BBMKEQZLWUFNDA-YRGRVCCFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |
Origin of Product |
United States |
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